3-chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone

CAS No.: 898782-87-1

Cat. No.: VC2290725

Molecular Formula: C18H17ClFNOS

Molecular Weight: 349.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898782-87-1 |

|---|---|

| Molecular Formula | C18H17ClFNOS |

| Molecular Weight | 349.9 g/mol |

| IUPAC Name | (3-chloro-4-fluorophenyl)-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone |

| Standard InChI | InChI=1S/C18H17ClFNOS/c19-16-11-15(5-6-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2 |

| Standard InChI Key | GXBCOVJBDSQUHA-UHFFFAOYSA-N |

| SMILES | C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)Cl |

| Canonical SMILES | C1CSCCN1CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)F)Cl |

Introduction

Chemical Structure and Identification

Molecular Identity

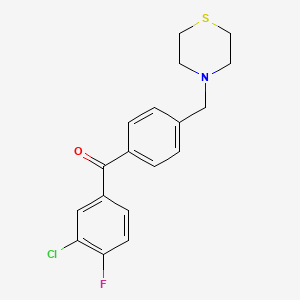

3-Chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone is a benzophenone derivative characterized by its unique substitution pattern. The compound is identified by CAS number 898782-87-1 and has a molecular formula of C₁₈H₁₇ClFNOS . The IUPAC name is (3-chloro-4-fluorophenyl)[4-(4-thiomorpholinylmethyl)phenyl]methanone, providing a systematic description of its structural arrangement . This chemical entity belongs to the broader family of substituted benzophenones, which have garnered significant attention in medicinal chemistry and materials science.

Structural Features

The compound exhibits a complex structure with multiple functional groups. It contains a benzophenone core (two benzene rings connected by a carbonyl group), with one ring bearing chloro and fluoro substituents at positions 3 and 4, respectively. The second benzene ring features a thiomorpholine group connected via a methyl bridge at the para (4') position. The thiomorpholine ring itself is a six-membered heterocycle containing both nitrogen and sulfur atoms, contributing to the compound's distinct chemical properties .

The structural identification is further supported by its InChI code: 1S/C18H17ClFNOS/c19-16-11-15(5-6-17(16)20)18(22)14-3-1-13(2-4-14)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2, and InChI key: GXBCOVJBDSQUHA-UHFFFAOYSA-N . These identifiers provide standardized representations of the compound's structure that are machine-readable and facilitate its identification in chemical databases.

Physical and Chemical Properties

Basic Properties

Based on the available data, 3-chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone possesses several notable physical and chemical properties. The molecular weight is approximately 349.86 g/mol, consistent with its molecular formula C₁₈H₁₇ClFNOS . While specific data for this exact compound is limited, properties can be inferred from similar compounds with analogous structures.

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 349.86 g/mol | |

| Molecular Formula | C₁₈H₁₇ClFNOS | |

| Appearance | Crystalline solid (presumed) | Inferred from similar compounds |

| InChI Key | GXBCOVJBDSQUHA-UHFFFAOYSA-N |

Predicted Physicochemical Properties

Drawing from data on similar benzophenone derivatives, specifically those with comparable halogen substitutions and heterocyclic attachments, we can make educated predictions about the compound's physicochemical properties. Similar compounds within this class typically exhibit moderate to high lipophilicity, limited water solubility, and significant membrane permeability.

The presence of the thiomorpholine group likely increases the compound's basicity and potentially its solubility in acidic media due to protonation of the nitrogen atom. The halogen substituents (chloro and fluoro) generally enhance lipophilicity and may influence the compound's metabolic stability and receptor interactions in biological systems.

Based on data from the similar compound 3-chloro-5-fluoro-4'-thiomorpholinomethyl benzophenone, we can estimate the following properties:

Comparison with Structurally Related Compounds

Structural Analogs

Several structurally related benzophenone derivatives appear in the scientific literature, each with slight variations in substitution patterns. These analogs provide context for understanding the potential properties and applications of 3-chloro-4-fluoro-4'-thiomorpholinomethyl benzophenone.

Structure-Activity Relationships

The positional isomers of halogenated thiomorpholinomethyl benzophenones likely exhibit subtle differences in their physicochemical properties and biological activities. The position of substituents can significantly influence:

-

Electronic distribution within the molecule

-

Steric effects affecting binding to biological targets

-

Metabolic pathways and stability

-

Solubility and distribution in biological systems

For example, the methoxy-substituted analog has been reported to exhibit "antibacterial and antiparasitic effects", suggesting that our target compound might possess similar activities. The specific positioning of the thiomorpholine group (3' versus 4') and the halogen substituents (3,4 versus 4,3 or 3,5) may tune these activities for different biological targets or applications.

| Supplier | Package Size | Catalog/SKU Number | Price (USD) |

|---|---|---|---|

| Sigma-Aldrich (Rieke Metals) | 1 gram | RIE156324535-1G | $597.18 |

This pricing reflects the compound's specialized nature and limited production scale, consistent with its current status as a research chemical rather than a bulk industrial product.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume